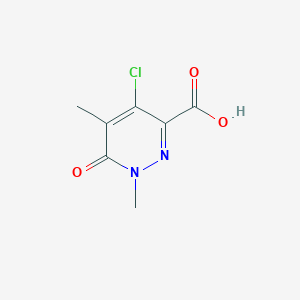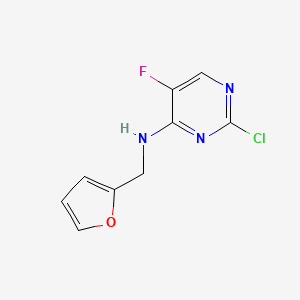
Benzyl (4-oxotetrahydrofuran-3-yl)carbamate
概要
説明
Benzyl (4-oxotetrahydrofuran-3-yl)carbamate is an organic compound with the molecular formula C12H13NO4 It is a derivative of tetrahydrofuran, a heterocyclic compound, and is characterized by the presence of a benzyl group and a carbamate functional group
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of Benzyl (4-oxotetrahydrofuran-3-yl)carbamate typically involves the reaction of tetrahydrofuran derivatives with benzyl isocyanate. The reaction is carried out under controlled conditions, often in the presence of a catalyst to facilitate the formation of the carbamate linkage. The reaction conditions, such as temperature and solvent, are optimized to achieve high yields and purity of the product.
Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow processes to ensure consistent quality and efficiency. The use of advanced catalytic systems and automated reactors can enhance the scalability of the synthesis, making it feasible for large-scale production.
化学反応の分析
Types of Reactions: Benzyl (4-oxotetrahydrofuran-3-yl)carbamate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can yield tetrahydrofuran derivatives with altered functional groups.
Substitution: Nucleophilic substitution reactions can introduce different substituents onto the tetrahydrofuran ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.
Substitution: Nucleophiles like amines and alkoxides can be employed under basic conditions to achieve substitution reactions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while reduction can produce alcohols or amines.
科学的研究の応用
Benzyl (4-oxotetrahydrofuran-3-yl)carbamate has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules.
Biology: The compound can be employed in the study of enzyme-catalyzed reactions and metabolic pathways.
Industry: It is utilized in the production of polymers and other materials with specialized properties.
作用機序
The mechanism of action of Benzyl (4-oxotetrahydrofuran-3-yl)carbamate involves its interaction with specific molecular targets, such as enzymes or receptors. The carbamate group can form covalent bonds with active site residues, inhibiting enzyme activity or modulating receptor function. The benzyl group may enhance the compound’s binding affinity and specificity for its targets.
類似化合物との比較
- Benzyl 5-oxotetrahydrofuran-3-ylcarbamate
- Benzyl 2-oxotetrahydrofuran-3-ylcarbamate
Comparison: Benzyl (4-oxotetrahydrofuran-3-yl)carbamate is unique due to its specific substitution pattern on the tetrahydrofuran ring. This structural difference can influence its reactivity, binding properties, and overall biological activity compared to similar compounds. For instance, the position of the oxo group can affect the compound’s ability to participate in specific chemical reactions or interact with biological targets.
特性
分子式 |
C12H13NO4 |
|---|---|
分子量 |
235.24 g/mol |
IUPAC名 |
benzyl N-(4-oxooxolan-3-yl)carbamate |
InChI |
InChI=1S/C12H13NO4/c14-11-8-16-7-10(11)13-12(15)17-6-9-4-2-1-3-5-9/h1-5,10H,6-8H2,(H,13,15) |
InChIキー |
AWXKVKOGYYLMEL-UHFFFAOYSA-N |
正規SMILES |
C1C(C(=O)CO1)NC(=O)OCC2=CC=CC=C2 |
製品の起源 |
United States |
Synthesis routes and methods I
Procedure details








Synthesis routes and methods II
Procedure details










試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
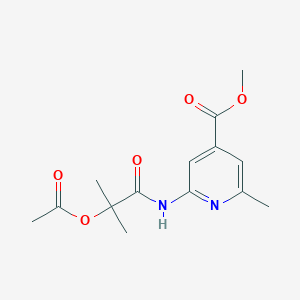
![3-[1-(5-bromopyridine-3-sulfonyl)-5-chloro-1H-indol-3-yl]propionic acid methyl ester](/img/structure/B8292256.png)
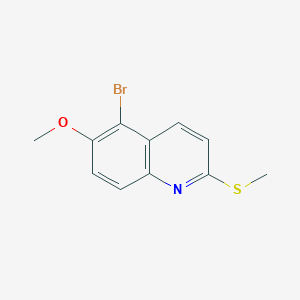
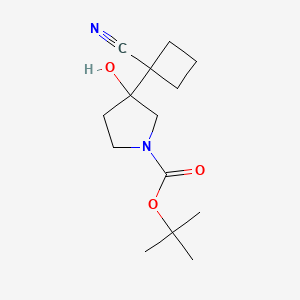
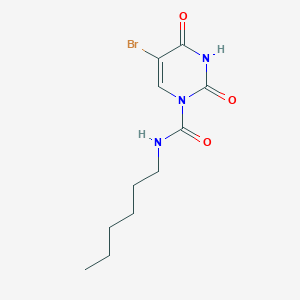
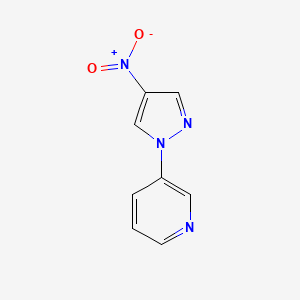
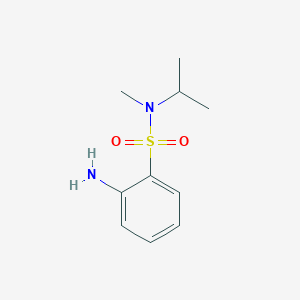
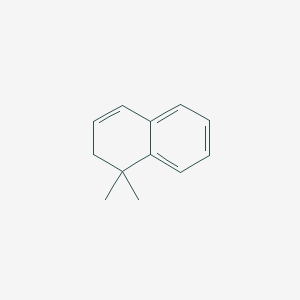
![3-Methyl-3,7,8,9-tetrahydro-pyrano[3,2-e]indole-1-carboxaldehyde](/img/structure/B8292309.png)

